MK-571 Methyl Ester

Description

Overview of Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism in Biochemical and Cellular Studies

Cysteinyl leukotrienes (CysLTs), which include leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid inflammatory mediators derived from arachidonic acid. researchgate.netnih.gov These molecules exert their effects by binding to specific G-protein coupled receptors, primarily the Cysteinyl Leukotriene Receptor 1 (CysLT1). researchgate.netpnas.org The activation of CysLT1 receptors is implicated in the pathophysiology of various inflammatory conditions. researchgate.netontosight.ai

In biochemical and cellular studies, CysLT1 receptor antagonists are invaluable tools for dissecting the roles of CysLTs. researchgate.net These antagonists competitively block the binding of CysLTs to the CysLT1 receptor, thereby inhibiting downstream signaling pathways. pnas.orgontosight.ai This blockade can prevent physiological responses such as smooth muscle contraction and inflammatory cell recruitment. ontosight.ai Researchers utilize these antagonists in vitro to investigate the specific contributions of the CysLT1 pathway in various cell types and disease models. tocris.commdpi.com For instance, studies have employed CysLT1 antagonists to explore their effects on cancer cell growth, the secretion of inflammatory markers, and autophagy regulation. mdpi.comaging-us.combiorxiv.org

Significance of ATP-Binding Cassette (ABC) Transporters, Specifically Multidrug Resistance Proteins (MRPs), in Cellular Efflux Mechanisms

ATP-binding cassette (ABC) transporters constitute one of the largest families of transmembrane proteins, playing a crucial role in transporting a vast array of substrates across cellular membranes. mdpi.comuky.edu This process is energized by the hydrolysis of ATP. oaepublish.com A key function of these transporters, particularly in eukaryotes, is the efflux of potentially toxic substances and metabolic byproducts from the cell, a vital component of cellular detoxification. mdpi.comuky.edu

Within the ABC transporter superfamily, the multidrug resistance protein (MRP) subfamily, also known as the ABCC family, is of significant interest. mdpi.comoaepublish.com MRPs are involved in the transport of a wide range of molecules, including conjugated organic anions, cyclic nucleotides, and various drugs. pnas.orgnih.gov MRP1 (ABCC1), the first identified member of this subfamily, and other MRPs like MRP4 (ABCC4), have been extensively studied for their role in conferring multidrug resistance in cancer cells by actively pumping chemotherapeutic agents out of the cell, thereby reducing their efficacy. mdpi.comoaepublish.com Beyond cancer, MRPs are involved in diverse physiological processes, making them important targets in various fields of research. pnas.orgahajournals.org

Contextualization of MK-571 (Free Acid) as a Research Compound Targeting Leukotriene Receptors and MRPs

MK-571, in its free acid form, is a well-established and potent research compound recognized for its dual activity as a selective and competitive antagonist of the CysLT1 receptor and as an inhibitor of MRPs. tocris.commedchemexpress.comrndsystems.com As a CysLT1 antagonist, it effectively blocks the actions of LTD4, making it a valuable tool for studying the physiological and pathological roles of the cysteinyl leukotriene pathway. ontosight.aimedchemexpress.com Research has demonstrated its ability to antagonize LTD4-induced contractions in various tissues and inhibit LTD4-induced calcium mobilization in cells expressing the CysLT1 receptor. tocris.comcaymanchem.com

Simultaneously, MK-571 is widely used as an inhibitor of MRP1-mediated transport. tocris.comresearchgate.net It has been shown to augment the effects of cytotoxic agents in malignant cells in vitro by preventing the efflux of these drugs. tocris.comrndsystems.com Furthermore, its inhibitory action extends to other MRPs, such as MRP4. pnas.orgmedchemexpress.com This dual-targeting capability makes MK-571 a complex but powerful tool for researchers investigating the interplay between leukotriene signaling and cellular transport mechanisms. For example, studies have utilized MK-571 to probe its effects on hepatitis C virus replication, where its antiviral activity was linked to CysLT1 antagonism rather than MRP-1 inhibition. nih.govnih.gov

Rationale for Academic Investigation of MK-571 Methyl Ester and its Derivatives in Biological Research

The investigation of methyl esters of biologically active carboxylic acids, such as MK-571, is a common strategy in chemical biology and medicinal chemistry research. tandfonline.com The primary rationale for creating a methyl ester derivative is to enhance the lipophilicity of the parent compound. This increased lipid solubility can facilitate the passage of the molecule across the lipid-rich cell membrane. medchemexpress.com

The "pro-drug" strategy posits that once inside the cell, the ester group is hydrolyzed by intracellular esterases, releasing the active carboxylic acid form of the compound. tandfonline.com This can lead to higher intracellular concentrations of the active agent, potentially resulting in greater potency, especially if the biological target is located within the cell. tandfonline.com The study of this compound, therefore, allows researchers to investigate whether enhanced intracellular delivery of the active MK-571 molecule modulates its efficacy as a CysLT1 antagonist or MRP inhibitor. Comparing the biological activity of the methyl ester to the free acid can provide evidence for the intracellular location of its target. tandfonline.com One supplier notes that a related compound is an intermediate in the preparation of MK-571, highlighting the chemical accessibility of such derivatives for research purposes. mybiosource.com

Interactive Data Tables

Table 1: Properties of MK-571 (Free Acid)

| Property | Value | Source |

| Molecular Weight | 515.09 g/mol | tocris.comrndsystems.com |

| Molecular Formula | C26H27ClN2O3S2 | tocris.comrndsystems.com |

| Target(s) | CysLT1 Receptor, MRP1, MRP4 | tocris.compnas.orgmedchemexpress.comrndsystems.com |

| Mechanism of Action | Competitive Antagonist (CysLT1), Inhibitor (MRPs) | ontosight.aitocris.commedchemexpress.com |

| Ki (human lung membranes) | 2.1 nM | medchemexpress.comcaymanchem.com |

| EC50 (inverse agonist) | 1.3 nM | tocris.comrndsystems.com |

Table 2: Research Applications of MK-571

| Research Area | Finding | Source |

| Inflammation | Antagonizes LTD4-induced contractions. | tocris.comrndsystems.com |

| Cancer Research | Augments the effects of cytotoxic agents in vitro. | tocris.comrndsystems.com |

| Virology (HCV) | Inhibits HCV replication via CysLT1 antagonism. | nih.govnih.gov |

| Cellular Transport | Inhibits MRP-mediated efflux of various substrates. | nih.govresearchgate.net |

| Asthma Models | Improves lung function markers and decreases IL-4/IL-5 in mice. | caymanchem.com |

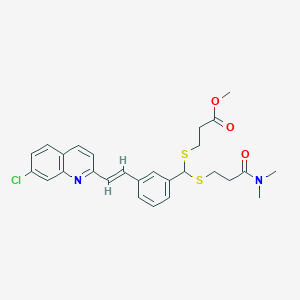

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN2O3S2/c1-30(2)25(31)13-15-34-27(35-16-14-26(32)33-3)21-6-4-5-19(17-21)7-11-23-12-9-20-8-10-22(28)18-24(20)29-23/h4-12,17-18,27H,13-16H2,1-3H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJDBNVYDOBYMF-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437373 | |

| Record name | MK-571 Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120443-15-4 | |

| Record name | MK-571 Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Mk 571 Methyl Ester

Chemical Synthesis Pathways for MK-571 Methyl Ester

The synthesis of this compound logically proceeds through the synthesis of its parent compound, MK-571, followed by an esterification reaction. The synthesis of MK-571 itself is a multi-step process that involves the construction of its three key components: the quinoline (B57606) core, the styryl linkage, and the thioether side chain. A plausible synthetic route culminates in the formation of the carboxylic acid, which is then converted to the methyl ester.

One common and highly effective method for the esterification of carboxylic acids without harsh conditions is the use of diazomethane (B1218177) (CH₂N₂). jove.comlibretexts.orglibretexts.org This reaction is known for its high yield and mild conditions, making it suitable for complex molecules with multiple functional groups.

The reaction mechanism involves the protonation of diazomethane by the carboxylic acid to form a carboxylate anion and a highly unstable methyldiazonium cation. libretexts.org The carboxylate then acts as a nucleophile, attacking the methyl group of the diazonium cation in an Sₙ2 reaction, leading to the formation of the methyl ester and the release of nitrogen gas. libretexts.org

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Synthesis of MK-571 | Multi-step organic synthesis | To produce the parent carboxylic acid compound. |

| 2 | Esterification | Diazomethane (CH₂N₂) in an ether-based solvent | To convert the carboxylic acid functional group of MK-571 to its corresponding methyl ester with high efficiency and under mild conditions. jove.comlibretexts.org |

Alternative esterification methods include the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comorganic-chemistry.orglibretexts.org However, this method requires harsher conditions and is reversible, often necessitating the removal of water to drive the reaction to completion. libretexts.org Given the complexity of the MK-571 molecule, the diazomethane method is generally preferred for its cleaner reaction profile.

Role of this compound as a Precursor in Chemical Biology Research

This compound is a valuable precursor for the development of sophisticated tools aimed at exploring the biological systems in which its parent compound is active. By modifying the core structure, researchers can generate analogues for structure-activity relationship studies or design biochemical probes to investigate molecular interactions.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying different parts of the this compound scaffold, researchers can identify the key molecular features required for potent and selective interaction with its biological targets, the CysLT1 receptor and the MRP1 transporter.

The esterification of the carboxylic acid to a methyl ester is the first step in creating a library of ester analogues with varying steric and electronic properties. This can influence the compound's membrane permeability and interaction with its binding sites. Further modifications can be made to other parts of the molecule.

| Molecular Region for Modification | Example of Modification | Rationale for SAR Study |

| Quinoline Ring | Introduction of different substituents (e.g., fluorine, methoxy (B1213986) groups) at various positions. | To probe the electronic and steric requirements of the binding pocket and potentially enhance binding affinity or selectivity. |

| Styryl Linkage | Alteration of the double bond geometry (cis vs. trans) or its replacement with a more flexible or rigid linker. | To understand the importance of the rigid planarity of this linker for optimal positioning of the quinoline and phenyl rings within the target protein. |

| Thioether Side Chain | Variation of the length and composition of the two thioether-linked chains. | To explore the optimal distance and chemical nature of the side chain for interaction with the target, potentially influencing potency and selectivity between the CysLT1 receptor and MRP1. |

| Ester Group | Synthesis of a series of different esters (e.g., ethyl, propyl, benzyl (B1604629) esters). | To investigate how the size and lipophilicity of this group affect cell permeability and target engagement. |

Biochemical probes are essential tools for studying the interactions between a molecule and its biological targets in complex biological systems. nih.gov this compound can serve as a scaffold for the synthesis of various types of probes to investigate the CysLT1 receptor and the MRP1 transporter. apexbt.comthermofisher.comresearchgate.net

The design of these probes involves the strategic attachment of a reporter group, such as a fluorescent dye, a radioactive isotope, or a photo-affinity label, to the this compound molecule. The point of attachment is crucial to ensure that the probe retains its ability to bind to its target.

| Type of Biochemical Probe | Functional Group to be Introduced | Purpose and Application | Potential Attachment Point on MK-571 Scaffold |

| Fluorescent Probes | A fluorophore (e.g., fluorescein, rhodamine). | To visualize the localization of the CysLT1 receptor or MRP1 transporter in cells and tissues using fluorescence microscopy. To quantify binding affinity through fluorescence polarization or FRET-based assays. | A position on the quinoline ring or the phenyl ring that is not critical for binding. |

| Biotinylated Probes | A biotin (B1667282) molecule. | For affinity purification of the target protein (CysLT1 receptor or MRP1) from cell lysates. For detection in Western blotting and other immunoassays using streptavidin conjugates. | Attached via a flexible linker to a non-essential part of the molecule to minimize steric hindrance. |

| Photo-affinity Probes | A photoreactive group (e.g., an azido (B1232118) or benzophenone (B1666685) group). | To covalently cross-link the probe to its target protein upon photo-activation. This allows for the identification of the binding site and the study of protein-ligand interactions under various conditions. | Placed in a region of the molecule that is in close proximity to the target protein upon binding. |

| Radiolabeled Probes | A radioactive isotope (e.g., tritium (B154650) ³H or carbon-¹⁴C). | For use in radioligand binding assays to accurately determine the binding affinity (Kd) and concentration (Bmax) of the CysLT1 receptor or MRP1 transporter in tissues and cell membranes. | Incorporation of the isotope during the synthesis of the core scaffold. |

By utilizing these derivatization strategies, this compound can be transformed from a simple ester derivative into a range of sophisticated chemical tools, enabling a deeper understanding of the biological roles of the CysLT1 receptor and the MRP1 transporter.

Molecular Interactions and Pharmacological Characterization of Mk 571 Methyl Ester and Its Research Derivatives

Comparative Pharmacological Profiling with MK-571 (Free Acid)

A direct comparative pharmacological study between MK-571 methyl ester and MK-571 (free acid) is not available in the scientific literature. Such a study would be necessary to elucidate the relative potencies and specific pharmacological roles of the esterified precursor versus the active drug.

Cellular and Biochemical Mechanism Research Involving Mk 571 Methyl Ester

Elucidation of Signaling Pathway Modulation

The active form, MK-571, generated from the hydrolysis of MK-571 methyl ester, modulates key signaling pathways by influencing the concentration of intracellular second messengers, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).

The biological effects of cAMP and cGMP are often terminated by their removal from the cell, a process mediated by efflux transporters like multidrug resistance-associated proteins MRP4 and MRP5. nih.gov MK-571 is a known inhibitor of these MRP transporters. nih.govtocris.com By blocking the efflux of cAMP and cGMP, MK-571 causes their intracellular accumulation, thereby enhancing and prolonging their signaling effects. nih.govresearcher.life

Studies in various tissues have demonstrated this effect. In mouse bladder, prostate, and urethra, MK-571 was shown to enhance relaxation responses induced by agents that increase cAMP or cGMP. nih.gov For instance, in the bladder, co-incubation with MK-571 significantly increased intracellular cAMP levels when stimulated with fenoterol (B1672521) or forskolin. nih.govresearchgate.net Similarly, in the prostate and urethra, MK-571 led to greater intracellular levels of cGMP when stimulated with sodium nitroprusside. nih.govresearchgate.net Research on human trabecular meshwork (HTM) cells also confirmed that inhibition of MRP4 by MK-571 resulted in significantly increased intracellular levels of both cAMP and cGMP. arvojournals.org In obese mice, treatment with MK-571 promoted a six-fold increase in cGMP in the corpus cavernosum, improving smooth muscle relaxation. researchgate.net

| Tissue/Cell Model | Stimulant | Effect of MK-571 (20-50 µM) | Reference |

| Mouse Bladder | Fenoterol / Forskolin | Significantly greater intracellular cAMP levels. | nih.gov |

| Mouse Prostate | Sodium Nitroprusside | Significantly greater intracellular cGMP levels. | nih.gov |

| Human Trabecular Meshwork Cells | Endogenous | >5-fold increase in both cAMP and cGMP levels. | arvojournals.org |

| Obese Mouse Corpus Cavernosum | Endogenous | 6-fold increase in cGMP levels. | researchgate.net |

In addition to blocking cyclic nucleotide efflux, MK-571 can directly inhibit phosphodiesterases (PDEs), the enzymes responsible for the intracellular degradation of cAMP and cGMP. nih.gov This dual mechanism of action—blocking efflux and inhibiting degradation—can lead to a substantial increase in intracellular cyclic nucleotide levels. nih.govfrontiersin.org

Research in T84 human colon carcinoma epithelial cells has shown that MK-571 dose-dependently inhibits total cAMP-PDE activity. nih.gov The primary PDE subtypes contributing to this activity in T84 cells are PDE3 and PDE4. nih.gov MK-571 was found to inhibit recombinant PDE4D9, a critical regulator of cAMP signaling in epithelial cells. nih.gov Furthermore, MK-571 also inhibited cGMP-PDE activity in T84 cells, where PDE3 and PDE5 are the major cGMP-hydrolyzing subtypes. nih.gov This suggests that MK-571 is not only an MRP inhibitor but also a direct, albeit moderately potent, inhibitor of certain PDE subtypes. nih.gov

| Enzyme/Activity | Cell Line/System | Substrate | IC₅₀ of MK-571 | Reference |

| Total cAMP-PDE activity | T84 cell extracts | 1 µM cAMP | 50 ± 5 µM | nih.gov |

| Recombinant PDE4D9 | In vitro | 1 µM cAMP | 45 ± 11 µM | nih.gov |

| Total cGMP-PDE activity | T84 cell extracts | 0.1 µM cGMP | 11 ± 4 µM | nih.gov |

Investigations into Cellular Transport Dynamics

The chemical structure of this compound is specifically designed to optimize its transport across cellular membranes to deliver the active drug, MK-571, into the intracellular space.

Epithelial cell models, such as Caco-2 (human colon adenocarcinoma) and Madin-Darby Canine Kidney (MDCK) cells, are standard tools for studying drug permeability and the activity of transport proteins. core.ac.ukresearchgate.net These cells form polarized monolayers that mimic epithelial barriers in the body. Assays using these models often employ fluorescent substrates to measure the activity of efflux transporters like P-glycoprotein (P-gp) and MRPs. researchgate.netplos.org

In such systems, the accumulation of a fluorescent MRP substrate, like calcein (B42510) acetoxymethyl ester (calcein-AM) or 5-chloromethylfluorescein diacetate (CMFDA), is measured. researchgate.netplos.org These non-fluorescent compounds freely diffuse into cells, where esterases cleave them into fluorescent, membrane-impermeable products. researchgate.net Efflux transporters like MRPs then pump these fluorescent products out of the cell. researchgate.net The addition of an MRP inhibitor like MK-571 blocks this efflux, resulting in a measurable increase in intracellular fluorescence. researchgate.netplos.org Studies on rat and mouse olfactory epithelium have shown that MK-571 significantly enhances the accumulation of calcein, indicating potent inhibition of MRP transporters. plos.org

The primary function of the methyl ester moiety in this compound is to enhance its cellular uptake. nih.gov As a zwitterion at physiological pH, the parent compound MK-571, with its free carboxyl group, has limited ability to passively diffuse across the lipophilic cell membrane. nih.gov Masking this charged carboxyl group by converting it to a methyl ester increases the molecule's lipophilicity and reduces its polarity. nih.gov

This modification allows the compound to more readily cross the cell membrane. nih.gov Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the ester bond, regenerating the active, charged MK-571. researchgate.net This process effectively "traps" the active drug inside the cell, as the more polar carboxylate form cannot easily diffuse back out across the membrane. This prodrug strategy leads to a higher intracellular concentration of the active compound compared to administering the parent drug directly. nih.gov The accumulated MK-571 can then exert its inhibitory effects on MRP transporters, further preventing its own (and other substrates') efflux and amplifying its intracellular concentration and activity. nih.govbuu.ac.th

Structural Basis of Molecular Interactions

The molecular interactions of this compound are twofold: the interaction of the ester with cellular esterases, and the subsequent interactions of the active metabolite, MK-571, with its protein targets. While specific structural studies of this compound are limited, the interactions of MK-571 are well-characterized.

MK-571 is a selective and potent antagonist of the CysLT₁ receptor. tocris.comrndsystems.comsigmaaldrich.com Its binding to this G-protein coupled receptor blocks the signaling pathways initiated by cysteinyl leukotrienes, which are involved in inflammatory responses. scbt.compsu.edu The molecular structure of MK-571 allows for specific interactions with the receptor's binding pocket, leading to its antagonist activity. scbt.com

Furthermore, MK-571 interacts with and inhibits ATP-binding cassette (ABC) transporters, particularly MRP1. tocris.comrndsystems.com Studies have shown that MK-571 can inhibit the transport of various MRP1 substrates, including daunorubicin (B1662515) and glutathione (B108866) (GSH). buu.ac.th The structural features of MK-571 allow it to bind to the transporter, likely at a substrate or allosteric site, and prevent the ATP-dependent efflux of other compounds. buu.ac.thnih.gov The interaction with MRPs is crucial for its effect on cyclic nucleotide homeostasis and for its ability to reverse multidrug resistance in certain cancer cells. nih.govtocris.com The hydrophobic nature of its core structure, combined with specific functional groups, likely facilitates its binding within the transmembrane domains of these transporters. nih.govplos.org

Computational Modeling and Molecular Docking Studies of Ligand-Protein Binding (e.g., receptor active sites, transporter binding pockets)

Computational modeling and molecular docking are powerful tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological protein targets. These studies for MK-571 and its analogs primarily focus on their binding to the cysteinyl leukotriene receptor 1 (CysLT1) and the multidrug resistance-associated protein 1 (MRP1), also known as ABCC1. tocris.comannualreviews.org

MK-571, the parent carboxylic acid, is a potent competitive inhibitor of both CysLT1 and MRP1. medchemexpress.comnih.gov Docking studies on related transporters have been used to build three-dimensional (3D) models of the binding sites to understand these interactions. For instance, a 3D structure of the related transporter ABCC2 was predicted using in silico modeling, which showed that MK-571 binds tightly to a putative binding site. researchgate.net Such models reveal that the binding of substrates and inhibitors to these transporters often involves a combination of hydrophobic interactions and specific polar or ionic bonds. The transport of many substrates by MRP1 is dependent on or stimulated by glutathione (GSH). annualreviews.orgbuu.ac.th

While direct molecular docking studies specifically for this compound are not extensively published, inferences can be drawn from comparative studies on other compounds and their methyl ester analogs. For example, a study on the bacterial histidine kinase inhibitor waldiomycin and its methyl ester analog used molecular docking and molecular dynamics (MD) simulations to investigate their binding characteristics. plos.org Although initial docking scores were comparable, MD simulations revealed structural differences that accounted for the 7.4-fold lower potency of the methyl ester analog. plos.org Similarly, docking studies on an inhibitor of MRP2 (ABCC2) showed that its methyl ester derivative interacted less effectively with the protein compared to the parent carboxylic acid, a finding that was consistent with biological activity data. researchgate.net This suggests that the carboxyl group was important for the interaction with the transporter. researchgate.net

| Feature | Waldiomycin | Waldiomycin Methyl Ester | Reference |

| Inhibitory Concentration (IC50) | 10.2 µM | 75.8 µM | plos.org |

| Potency Difference | - | 7.4-fold lower than Waldiomycin | plos.org |

| Computational Method | Molecular Docking & MD Simulations | Molecular Docking & MD Simulations | plos.org |

| Key Finding | MD simulations revealed structural divergences responsible for the difference in potency. | Docking scores alone failed to predict the significant difference in binding affinity. | plos.org |

This table summarizes the findings from a comparative computational study on waldiomycin and its methyl ester analog, illustrating the impact of esterification on biological activity and the insights gained from molecular dynamics simulations.

Conformational Analysis and the Contribution of the Methyl Ester Group to Binding Affinity and Selectivity

Conformational analysis investigates the three-dimensional shapes a molecule can adopt and their relative energies. For drug molecules like MK-571 and its derivatives, the preferred conformation is crucial for achieving a favorable steric and electronic fit with the receptor's binding site. mdpi.com The development of potent leukotriene receptor antagonists often involves designing molecules that mimic the bioactive conformation of the natural ligand, leukotriene D4 (LTD4), while restricting conformational flexibility to enhance potency. nih.govatsjournals.org

The structure of MK-571 contains several rotatable bonds, allowing for significant conformational flexibility. High-field NMR studies on other leukotriene antagonists have confirmed features like rotational freedom around certain carbon-carbon single bonds and specific planar arrangements in other parts of the molecule. nih.gov For this compound, the introduction of the methyl group in place of the acidic proton of the carboxyl group introduces subtle but important conformational and electronic changes. Conformational studies of other amino acid methyl esters show that their preferred shapes in solution are governed by a complex interplay of steric and hyperconjugative (stereoelectronic) interactions, rather than solely by intramolecular hydrogen bonds. nih.gov The ester group itself generally prefers a planar cis or trans conformation, with the cis form being the most stable for simple esters like methyl acetate. mdpi.com

The primary contribution of the methyl ester group to the binding affinity and selectivity of this compound is related to its effect on the molecule's physicochemical properties. The conversion of the carboxylic acid to a methyl ester has two major consequences:

Loss of Anionic Charge: As discussed previously, the terminal carboxylate of MK-571 is a key pharmacophoric feature for binding to the CysLT1 receptor and particularly for inhibiting the MRP1 transporter, which effluxes organic anions. annualreviews.org By neutralizing this charge, the methyl ester group drastically reduces the molecule's affinity for these targets. The strong ionic interactions are lost, leading to a significant decrease in binding energy and, consequently, inhibitory potency. This is supported by studies on other MRP inhibitors where the methyl ester form is less active than the corresponding carboxylic acid. researchgate.net

Increased Lipophilicity: The methyl ester is more lipophilic (less polar) than the carboxylic acid. This property often enhances a molecule's ability to permeate cell membranes. acs.org Therefore, this compound can be considered a prodrug of MK-571. A prodrug is an inactive or less active derivative that is converted into the active drug form within the body, often by cellular enzymes like esterases. acs.orgresearchgate.net In this context, the methyl ester would facilitate entry into the cell, where it could then be hydrolyzed by intracellular esterases to release the active MK-571 carboxylic acid.

| Compound Name | Chemical Formula | Key Functional Group |

| MK-571 | C26H27ClN2O3S2 | Carboxylic Acid (-COOH) |

| This compound | C27H29ClN2O3S2 | Methyl Ester (-COOCH3) |

This table provides a direct comparison of the chemical properties of MK-571 and its methyl ester derivative. nih.gov

Advanced Research Applications and Methodological Considerations for Mk 571 Methyl Ester

Utilization as a Biochemical Reagent in In Vitro Assays

In the realm of in vitro research, MK-571 serves as a critical tool for dissecting specific biochemical pathways and protein functions. Its dual-action as a receptor antagonist and a transporter inhibitor makes it a versatile reagent in a variety of assay systems.

MK-571 is extensively used as a selective antagonist for the CysLT1 receptor, making it an invaluable tool for receptor binding and ligand displacement studies. scbt.com It acts as a competitive inhibitor of [3H]leukotriene D4 ([3H]LTD4) binding. cdnsciencepub.com Research using human and guinea pig lung membranes has established its high affinity for the CysLT1 receptor, with reported Ki values (inhibition constants) of 2.1 nM and 0.22 nM, respectively. apexbt.commedchemexpress.com In functional assays, MK-571 effectively antagonizes the contractions induced by Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4) in tissues such as guinea pig trachea and ileum. apexbt.comrndsystems.com These properties allow researchers to quantify the presence and affinity of CysLT1 receptors in various tissues and to screen for new compounds that target this receptor.

Table 1: Receptor Binding Affinity of MK-571

| Tissue Source | Target Receptor | Radioligand | Ki Value | Reference |

|---|---|---|---|---|

| Human Lung Membranes | CysLT1 | [3H]LTD4 | 2.1 nM | apexbt.commedchemexpress.com |

| Guinea Pig Lung Membranes | CysLT1 | [3H]LTD4 | 0.22 nM | apexbt.commedchemexpress.com |

This interactive table summarizes the reported binding affinities of MK-571 in different experimental systems.

Beyond its effects on leukotriene receptors, MK-571 is a well-characterized inhibitor of several ATP-binding cassette (ABC) transporters, particularly Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), MRP2 (ABCC2), and MRP4 (ABCC4). medchemexpress.comtargetmol.comannualreviews.org This inhibitory action is crucial for studying the role of these transporters in cellular efflux mechanisms.

In vitro transporter functionality assays frequently employ inside-out membrane vesicles isolated from cells, such as human erythrocytes or insect Sf9 cells engineered to express a specific transporter. nih.govpnas.org In these systems, researchers can measure the ATP-dependent uptake of a known substrate into the vesicles. MK-571 is used as an inhibitor to confirm that the transport is mediated by a specific MRP. For example, MK-571 has been shown to inhibit the transport of substrates like S-(2,4-dinitrophenyl)glutathione ([3H]DNP-SG) into MRP1-containing vesicles and prostaglandins (B1171923) into MRP4-containing vesicles. nih.govpnas.org

Similarly, cellular models that overexpress specific transporters are used. In these experiments, cells are loaded with a fluorescent substrate, and the rate of efflux is measured. MK-571 is used to block the efflux, thereby demonstrating the transporter's activity. nih.govoaepublish.com For instance, it has been used to block the efflux of the fluorescent dye calcein (B42510) from MRP1-overexpressing cells and to restore the intracellular accumulation of the photosensitizer Rose Bengal in MRP1-overexpressing cancer cells. nih.govoaepublish.com

Application in Cell Biology Research Models

MK-571 is applied in various cell biology models to explore the physiological and pathological roles of CysLT1 receptors and MRP transporters. These studies provide insight into cellular homeostasis, signaling pathways, and protein interactions.

A significant application of MK-571 in cell biology is the study of cyclic nucleotide homeostasis. MRP4 and MRP5 are known to transport the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP) out of the cell, thus regulating their intracellular concentrations. arvojournals.orgresearchgate.net By inhibiting these transporters, MK-571 can cause an accumulation of intracellular cAMP and cGMP. arvojournals.orgnih.gov This has been demonstrated in human trabecular meshwork (HTM) cells, where inhibition of MRP4 by MK-571 led to increased levels of both cyclic nucleotides, resulting in cell shape changes and a decrease in actin stress fibers. arvojournals.org This approach allows researchers to investigate the downstream effects of elevated cyclic nucleotide levels on cellular physiology, independent of the pathways that synthesize them.

MK-571 is instrumental in elucidating the involvement of its targets in specific cellular signaling cascades and protein-protein interactions. For example, the increase in IL-6 production by activated human monocytic cells when treated with MK-571 pointed to a role for MRP1 in modulating inflammatory responses. apexbt.comrndsystems.com In another study, the use of MK-571 was key to demonstrating that the relaxation of trabecular meshwork cells was mediated predominantly through the activation of the cGMP-dependent protein kinase G (PKG) signaling pathway. arvojournals.org

Furthermore, MK-571 helps to differentiate the functions of its two main targets. In a study on Hepatitis C Virus (HCV) replication, researchers used MK-571 and other, more specific MRP-1 inhibitors to conclude that the antiviral effect of MK-571 was due to its antagonism of the CysLT1 receptor, not its inhibition of MRP-1. nih.gov This highlights its utility in dissecting complex biological systems where multiple proteins may be involved.

Table 2: Selected Research Findings Using MK-571 in Cell Biology

| Cell Model | Finding | Implied Pathway/Mechanism | Reference |

|---|---|---|---|

| Human Monocytic Cells | Enhanced LPS-induced IL-6 secretion | MRP1-mediated modulation of inflammatory cytokine production | apexbt.com |

| Human Trabecular Meshwork (HTM) Cells | Increased intracellular cGMP and cAMP, leading to cell relaxation | Inhibition of MRP4-mediated cyclic nucleotide efflux, activation of PKG signaling | arvojournals.org |

| T84 Epithelial Cells | Inhibition of cAMP and cGMP hydrolysis | Inhibition of phosphodiesterase (PDE) activity at higher concentrations | nih.gov |

This interactive table showcases key findings from cell biology studies utilizing MK-571.

Analytical Techniques for Quantitative and Qualitative Analysis of MK-571 Methyl Ester in Research Samples

While detailed, validated analytical methods specifically published for this compound are not widely available in the literature, its analysis in research samples would rely on established chromatographic and spectrometric techniques. The choice of method would depend on the sample matrix and the required sensitivity.

For qualitative identification and quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector would be a primary method. researchgate.net Given the chemical structure of this compound, which contains a chromophore, UV detection at specific wavelengths (e.g., 283, 345 nm for the parent compound) would be effective. caymanchem.com The separation would likely be achieved using a reversed-phase column.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), is a standard technique for the analysis of fatty acid methyl esters. customs.go.jpchromatographyonline.com Although this compound is a more complex molecule than a simple fatty acid methyl ester, GC could be a viable technique, potentially after derivatization to increase volatility and thermal stability.

For highly sensitive and specific quantification, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) would be the method of choice. nih.gov This technique combines the separation power of HPLC with the mass-selective detection of a mass spectrometer, allowing for accurate quantification even at very low concentrations. Stable-isotope dilution methods, where a heavy-isotope labeled version of the analyte is used as an internal standard, would provide the most accurate and precise quantitative results. nih.gov The analysis of the parent compound, MK-571, has been performed using HPLC, which provides a foundation for developing methods for its methyl ester precursor. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| MK-571 |

| Leukotriene C4 (LTC4) |

| Leukotriene D4 (LTD4) |

| Leukotriene E4 (LTE4) |

| Prostaglandins |

| S-(2,4-dinitrophenyl)glutathione (DNP-SG) |

| Calcein |

| Rose Bengal |

| Cyclic AMP (cAMP) |

| Cyclic GMP (cGMP) |

| Interleukin-6 (IL-6) |

| Lipopolysaccharide (LPS) |

| Apigenin homodimer |

| Probenecid (B1678239) |

| Telaprevir |

| Verapamil |

| Ampicillin |

Emerging Research Perspectives and Future Directions for Mk 571 Methyl Ester

Development of Next-Generation Methyl Ester-Based Research Probes

The inherent property of the methyl ester group—to be readily cleaved by intracellular esterases—makes it an ideal trigger for activating molecular probes in a controlled, cell-dependent manner. Researchers are leveraging this mechanism to design sophisticated tools for biological inquiry, moving beyond simple prodrug applications.

Two major classes of such probes are esterase-activated fluorescent reporters and photoactivatable ("caged") compounds.

Esterase-Activated Fluorescent Probes: These probes are designed to be non-fluorescent or to emit light at a specific wavelength in their esterified state. Upon hydrolysis by cellular esterases, the resulting molecular rearrangement or change in electronic properties "turns on" or shifts the fluorescence, providing a direct readout of enzymatic activity. nih.govmdpi.com This strategy allows for real-time visualization of esterase activity within living cells. acs.org Probes have been developed based on various fluorophores where an ester group masks a hydroxyl or carboxyl group critical for fluorescence. nih.govmdpi.com The cleavage of the ester restores the fluorophore's properties, often through mechanisms like Intramolecular Charge Transfer (ICT) or Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.comacs.org

Photoactivatable "Caged" Compounds: The concept of "caging" involves rendering a biologically active molecule inert by attaching a photolabile protecting group. nih.govtandfonline.combeilstein-journals.org Light of a specific wavelength is used to cleave this group, releasing the active compound with high spatial and temporal precision. numberanalytics.com A methyl ester derivative of a compound like MK-571 could be further modified with a caging moiety. In this design, the methyl ester would still facilitate cell entry, while the photocage would provide an additional layer of external control. This would allow researchers to release the active MK-571 at a specific time and location within a cell or tissue, enabling precise studies of its downstream effects on signaling pathways. annualreviews.org

Table 1: Examples of Esterase-Activated Fluorescent Probe Mechanisms

| Probe Base | Activation Mechanism | Principle of Operation | Reference |

|---|---|---|---|

| Cyanine (B1664457) Dyes | Hydrolytic Acylation | An ester group masks a hydroxyl on the cyanine structure. Esterase-mediated cleavage restores the original dye, causing a significant shift in absorption and emission to the near-infrared spectrum. | nih.gov |

| Naphthalimide-Benzothiazole | Excited-State Intramolecular Proton Transfer (ESIPT) | The ester group prevents the formation of a free hydroxyl necessary for ESIPT. Hydrolysis unmasks the hydroxyl, enabling enol/keto tautomerization and activating fluorescence. | mdpi.com |

| Dicyanoisophorone (DCIP) | Intramolecular Charge Transfer (ICT) | The ester derivative is non-fluorescent. Esterase-mediated hydrolysis yields the fluorescent product DCIP-OH, which exhibits a strong "turn-on" far-red emission. | acs.org |

| Coumazin Analogues | Förster Resonance Energy Transfer (FRET) & Hydrolysis | A non-fluorescent diester links a zinc-sensitive fluorophore (like a ZP1 analogue) and a calibrating fluorophore (coumarin). Esterase cleavage separates the two, eliminating FRET-based quenching and allowing both to fluoresce independently, enabling ratiometric sensing. | acs.org |

Exploration of Novel Biological Targets Beyond Established Receptors and Transporters for Methyl Ester Derivatives

While the primary targets of the parent compound MK-571 are the CysLT1 receptor and the MRP1 transporter, several lines of research suggest that MK-571 may have effects on other biological systems. tocris.comnih.gov These findings open up new avenues for using MK-571 and its methyl ester derivative as research tools to probe complex cellular processes.

Modulation of Cyclic Nucleotide Signaling: Studies have shown that MK-571 can augment cellular relaxation and signaling pathways dependent on cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net At concentrations higher than those required to fully inhibit MRP transporters, MK-571 has been found to inhibit certain phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP and cGMP. nih.gov This suggests a potential "off-target" effect that could be exploited to study the interplay between MRP-mediated cyclic nucleotide efflux and PDE-mediated degradation in regulating localized signaling events. researchgate.netnih.gov

Inhibition of Viral Replication: Research has serendipitously discovered that MK-571 can inhibit the replication of the Hepatitis C Virus (HCV). nih.gov Importantly, this antiviral activity was found to be independent of its action on MRP1, as other MRP1 inhibitors like probenecid (B1678239) did not show the same effect. This points towards an entirely different cellular target for MK-571 within the HCV life cycle, making its derivatives potential tools for virology research. nih.gov

Regulation of Nitric Oxide (NO) Homeostasis: In activated macrophages, a protective system exists to handle the cytotoxicity of endogenously produced nitric oxide. This system involves the sequestration of NO into dinitrosyl-dithiol iron complexes (DNICs). nih.gov Research has demonstrated that the MRP1 transporter, a known target of MK-571, is responsible for extruding these DNICs from the cell. Inhibition of MRP1 by MK-571 led to a significant decrease in DNIC efflux and an accumulation of these complexes inside the macrophages. nih.gov This positions MK-571 methyl ester as a valuable tool for investigating the dynamics of NO transport and storage in immune cells.

Table 2: Summary of Novel and Established Biological Targets for MK-571

| Target Class | Specific Target(s) | Observed Effect of MK-571 | Research Application | Reference |

|---|---|---|---|---|

| Established Targets | Cysteinyl Leukotriene Receptor 1 (CysLT1) | Potent antagonism/inverse agonism | Studying inflammatory and allergic responses | tocris.comrndsystems.comnih.gov |

| Multidrug Resistance Protein 1 (MRP1) | Inhibition of transport activity | Investigating drug resistance, transport of endogenous molecules | tocris.comnih.gov | |

| Emerging Targets | Phosphodiesterases (PDEs) | Inhibition of cAMP/cGMP hydrolysis at high concentrations | Dissecting cyclic nucleotide signaling pathways | nih.gov |

| Hepatitis C Virus (HCV) Life Cycle Component | Inhibition of viral RNA replication | Probing novel antiviral mechanisms | nih.gov | |

| Nitric Oxide (NO) Transport System | Blockade of DNIC efflux via MRP1 inhibition | Studying NO storage and cytotoxicity in macrophages | nih.gov |

Advanced Methodologies for Investigating Esterase Activity and Prodrug Potential in Controlled Research Settings

The effectiveness of any methyl ester prodrug, including this compound, hinges on the rate and extent of its conversion to the active form by cellular esterases. The development of advanced analytical and modeling techniques is crucial for accurately characterizing this process in controlled research environments.

Quantitative Bioanalysis with LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the bioanalysis of ester prodrugs. researchgate.net It allows for the simultaneous, highly sensitive, and specific quantification of both the inactive ester prodrug and its active carboxylic acid metabolite from complex biological matrices like plasma or cell lysates. mdpi.com A significant challenge in these assays is preventing the ex vivo hydrolysis of the ester during sample collection and processing. Methodologies to address this include immediate sample acidification, the use of specific esterase inhibitors, and maintaining low temperatures throughout the procedure. researchgate.net

Real-Time Monitoring with Fluorogenic Assays: As discussed in section 6.1, esterase-activated fluorescent probes provide a powerful method for monitoring enzymatic activity in real time and within intact cells. acs.orgresearchgate.net Techniques like Förster Resonance Energy Transfer (FRET) can be ingeniously applied. For example, a FRET-based peptide substrate can be designed to be uncleavable by a specific protease while its glutamyl side chain is esterified. Once an esterase cleaves the ester, the now-active protease can cleave the peptide, disrupting FRET and generating a quantifiable signal. This allows for a continuous assay of esterase activity. nih.gov Such methods are invaluable for screening prodrug stability and for understanding cell- and tissue-specific differences in esterase activity.

Table 3: Methodologies for Investigating Ester Prodrug Activation

| Methodology | Principle | Application in Research Settings | Reference |

|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass-based detection and quantification. | Precise measurement of the concentration of both the ester prodrug and its hydrolyzed active metabolite in biological samples. | researchgate.netmdpi.com |

| Substrate -> Intermediate -> Product (SIP) Kinetic Model | An extension of Michaelis-Menten kinetics that accounts for a first-order intermediate decay step following the initial enzymatic reaction. | Quantifying the distinct rate constants for enzymatic cleavage and subsequent spontaneous release in multi-step prodrug activation. | nih.gov |

| FRET-Based Enzymatic Assays | Esterase activity unmasks a cleavage site for a secondary enzyme (e.g., a protease), which then separates a FRET pair, leading to a change in fluorescence. | Continuous, real-time measurement of esterase-catalyzed hydrolysis rates in biochemical assays. | nih.govnih.gov |

| Ratiometric Fluorescent Probes | Probes that exhibit a shift in their excitation or emission wavelength upon esterase-mediated hydrolysis, allowing for ratio-based measurements that are less prone to artifacts. | Improving the accuracy and sensitivity of esterase detection in cellular environments by correcting for probe concentration and instrumental variations. | mdpi.comresearchgate.net |

Q & A

Q. How can systems biology approaches elucidate MK-571's network-level impacts on inflammatory signaling?

- Answer : Integrate transcriptomics (RNA-seq) and phosphoproteomics data to construct signaling networks. Use computational modeling (e.g., Boolean networks) to predict MK-571's effects on crosstalk between MAPK, NF-κB, and AP-1 pathways. Validate predictions with targeted kinase inhibitors .

Methodological Best Practices

- Data Validation : Always include mechanistic controls (e.g., pathway-specific inhibitors, genetic knockouts) to confirm target specificity.

- Statistical Rigor : Use ANOVA for multifactorial experiments (e.g., Taguchi orthogonal arrays) to quantify parameter contributions .

- Reproducibility : Adhere to standardized protocols for cell culture, inhibitor concentrations, and endpoint measurements as per .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.